molecular formula C22H24N4OS B2857302 N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1105237-71-5

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2857302
CAS No.: 1105237-71-5
M. Wt: 392.52
InChI Key: IRQXDUBAYXILNR-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a hybrid molecule combining a piperazine core with a benzyl carboxamide group and a 4-phenylthiazole moiety.

Properties

IUPAC Name

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-22(23-15-18-7-3-1-4-8-18)26-13-11-25(12-14-26)16-21-24-20(17-28-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXDUBAYXILNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three key building blocks (Figure 1):

  • Piperazine core : Serves as the central scaffold.
  • Benzyl carboxamide : Introduced via nucleophilic acyl substitution.
  • 4-Phenylthiazole-methyl group : Synthesized through cyclization of thioamides with α-halo ketones.

Stepwise Preparation Methods

Synthesis of the Piperazine Core

The unsubstituted piperazine ring is typically sourced commercially, but functionalized derivatives require custom synthesis. A common route involves:

  • Cyclization of 1,2-diaminoethane derivatives : Reaction of 1,2-diaminoethane with bis-electrophiles like 1,2-dibromoethane yields piperazine under basic conditions.
  • Acylation at N1 : Protection of one nitrogen via carbobenzoxylation (Cbz) using benzyl chloroformate in dichloromethane with triethylamine as a base.

Example Protocol

  • Reactants : Piperazine (1 equiv), benzyl chloroformate (1.1 equiv), triethylamine (2 equiv).
  • Solvent : Dichloromethane (0.5 M).
  • Conditions : 0°C → room temperature, 12 hours.
  • Yield : 89%.

Introduction of the Benzyl Carboxamide Group

The N1 position of piperazine is acylated with a benzyl carboxamide group via carbodiimide-mediated coupling:

  • Activation of carboxylic acid : Benzylcarboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an active ester.
  • Coupling with piperazine : The activated ester reacts with piperazine in anhydrous DMF at 80°C.

Optimized Parameters

Parameter Optimal Value
Coupling reagent EDCI (1.2 equiv)
Solvent DMF (0.3 M)
Temperature 80°C
Reaction time 8 hours
Yield 78–82%

Thiazole Ring Formation

The 4-phenylthiazole moiety is constructed via Hantzsch thiazole synthesis:

  • Formation of thioamide : 4-Phenylacetophenone reacts with thiosemicarbazide in ethanol under reflux to yield thiosemicarbazone.
  • Cyclization with α-bromoacetophenone : The thiosemicarbazone undergoes cyclization in the presence of 2-bromo-1-phenylethanone, catalyzed by pyridine.

Critical Notes

  • Regioselectivity : The 2-position of the thiazole is dictated by the α-bromo ketone’s structure.
  • Side reactions : Overheating promotes decomposition; temperatures >100°C reduce yields by 15–20%.

Coupling of Thiazole-Methyl to Piperazine

The thiazole-methyl group is introduced via nucleophilic alkylation:

  • Chloromethylation of thiazole : Treatment of 4-phenylthiazole with paraformaldehyde and hydrochloric acid yields chloromethylthiazole.
  • Alkylation of piperazine : Reaction with N1-benzylpiperazine-1-carboxamide in acetonitrile using potassium carbonate as a base.

Representative Data

  • Molar ratio : Piperazine:chloromethylthiazole = 1:1.2.
  • Solvent : Acetonitrile (0.4 M).
  • Temperature : 60°C, 6 hours.
  • Yield : 70%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while ethanol facilitates cyclization (Table 1).

Table 1. Solvent Impact on Alkylation Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
Acetonitrile 37.5 70
THF 7.5 48
Ethanol 24.3 35

Data adapted from.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% in biphasic systems.
  • Acid scavengers : Molecular sieves (4Å) prevent HCl-mediated degradation during chloromethylation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include:
    • Piperazine CH2: δ 2.5–3.0 ppm (multiplet).
    • Thiazole C5-H: δ 7.8 ppm (singlet).
  • LC-MS : [M+H]+ at m/z 433.2 confirms molecular weight.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >98% purity when reaction times exceed 6 hours.

Applications and Structural Derivatives

Analog Synthesis

  • Variation of aryl groups : Replacing phenyl with pyridyl enhances solubility but reduces potency by 40%.
  • Methylsulfonyl piperazines : Improve metabolic stability (t1/2 = 6.2 hours vs. 2.1 hours for parent compound).

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

BPTMC has demonstrated potent anticancer properties across several preclinical models. Its mechanisms of action include:

  • Inhibition of PKC Signaling : BPTMC inhibits protein kinase C (PKC) dependent signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition sensitizes cancer cells to conventional chemotherapy and radiotherapy, thereby enhancing treatment efficacy .
  • Broad Spectrum of Activity : The compound has shown effectiveness against various cancer types, including lung cancer, breast cancer, and melanoma. In vitro studies indicated that BPTMC can significantly reduce cell viability in these cancer lines .

Case Study: Sensitization to Chemotherapy

A study highlighted that BPTMC effectively sensitized resistant cancer cells to doxorubicin, a common chemotherapeutic agent. This was attributed to its ability to modulate cellular pathways associated with drug resistance .

Antiviral Properties

BPTMC has also been investigated for its antiviral activities:

  • Hepatitis B Virus : Preclinical studies suggest that BPTMC exhibits antiviral effects against hepatitis B virus (HBV), potentially offering a new therapeutic avenue for chronic HBV infections .
  • Human Immunodeficiency Virus : The compound has shown promise in inhibiting HIV replication in laboratory settings, indicating its potential as part of an antiviral regimen .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, BPTMC has demonstrated anti-inflammatory activity:

  • Animal Models : Studies conducted on animal models of rheumatoid arthritis and sepsis revealed that BPTMC can reduce inflammatory markers and alleviate symptoms associated with these conditions .

Case Study: Rheumatoid Arthritis

In a controlled study involving rats with induced rheumatoid arthritis, administration of BPTMC resulted in a significant decrease in joint swelling and inflammatory cytokines compared to control groups .

Toxicity and Safety Profile

The safety profile of BPTMC has been evaluated in various animal studies:

  • Low Toxicity : In subchronic toxicity studies on rats, doses up to 100 mg/kg/day were well tolerated without significant adverse effects on body weight or organ histology .

Mechanistic Insights

Research into the mechanisms underlying the activities of BPTMC has revealed several key insights:

  • Cellular Pathways : The compound modulates critical cellular processes such as angiogenesis and autophagy, which are essential for tumor growth and metastasis .

Mechanism of Action

The mechanism of action of N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituents on the phenyl ring (e.g., halogen, methyl, sulfonyl) modulate solubility and bioactivity .
  • Thiazole-hydrazinylidene derivatives (e.g., 3a) exhibit enhanced antinociceptive activity compared to simple carboxamides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/ESI-MS) Reference
N-(4-fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 196.5–197.8 57.3 δ 8.10 (s, 1H, quinazolinone), m/z 424.1 [M+H]⁺
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A26) 198.2–200.5 51.6 δ 8.45 (s, 1H, CF₃), m/z 498.2 [M+H]⁺
3a 215–217 68 δ 7.80 (s, 1H, thiazole), m/z 455.3 [M+H]⁺

Key Observations :

  • Halogenated derivatives (e.g., A26) show higher molecular weights and melting points due to increased polarity .
  • Electron-withdrawing groups (e.g., CF₃) reduce yields compared to simpler substituents (e.g., F) .

Pharmacological Activity

Key Observations :

  • Thiazole-hydrazinylidene derivatives (e.g., 3a) show superior CNS activity due to enhanced receptor binding .
  • Quinazolinone-piperazine hybrids (e.g., A30) demonstrate moderate anticancer activity, likely through kinase inhibition .

Biological Activity

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound (C26H24N4O2S) features a piperazine ring substituted with a thiazole moiety, which is known for its role in various biological activities. The thiazole ring is particularly noted for its involvement in the development of drugs targeting infectious diseases and cancer.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives. Specifically, compounds containing thiazole rings have shown efficacy against various bacterial strains. For instance, studies indicate that certain thiazole-based compounds exhibit comparable antimicrobial activity to established antibiotics such as norfloxacin . The presence of electron-donating groups on the thiazole structure enhances this activity.

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that compounds with thiazole moieties can induce apoptosis in cancer cell lines. For example, one study reported that specific thiazole-integrated compounds had IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent antitumor activity . The structure-activity relationship analysis suggests that modifications on the phenyl ring and the thiazole moiety are crucial for enhancing cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine derivatives reveal critical insights into optimizing biological activity:

Modification Effect on Activity
Electron-donating groups Increase antimicrobial potency
Substituents on phenyl ring Enhance antitumor activity
Thiazole ring modifications Essential for cytotoxic activity

Case Studies

  • Hepatitis C Virus Inhibition : A related compound was evaluated for its ability to inhibit NS5B polymerase in hepatitis C virus (HCV), showing promising results with an EC50 of 7 nM against HCV genotypes 1b and 1a . This suggests potential applications in antiviral therapies.
  • Neuroprotective Effects : Another study investigated derivatives of benzyl-piperazine compounds for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), both critical targets in neurodegenerative diseases. Some derivatives displayed significant inhibition rates, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease .

Q & A

Q. What are the key synthetic steps for preparing N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide?

The synthesis typically involves:

  • Thiazol ring formation : Cyclization of a thiourea derivative with α-halo ketones (e.g., bromoacetophenone) under reflux in ethanol or DMF to generate the 4-phenylthiazole core .
  • Piperazine functionalization : Reductive amination or nucleophilic substitution to introduce the benzyl and carboxamide groups. Sodium cyanoborohydride in acetic acid is often used for reductive amination of intermediates .
  • Coupling reactions : Amide bond formation between the thiazole and piperazine moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in thiazole formation and piperazine substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • HPLC : Ensures >95% purity by reverse-phase chromatography with UV detection at 254 nm .

Q. What structural features influence its physicochemical properties?

  • The 4-phenylthiazole moiety enhances π-π stacking with aromatic residues in biological targets, while the piperazine carboxamide improves solubility via hydrogen bonding .
  • LogP values (calculated using ChemDraw) typically range from 2.5–3.5, indicating moderate lipophilicity suitable for cellular uptake .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of thiazole and piperazine intermediates?

  • Solvent selection : DMF improves solubility of polar intermediates but may require post-reaction purification via aqueous workup. Dichloromethane is preferred for amide couplings to minimize side reactions .
  • Base additives : Triethylamine (5 eq.) or DMAP (0.1 eq.) accelerates carbodiimide-mediated couplings by scavenging HCl .
  • Temperature control : Maintaining 0–5°C during coupling reduces racemization and improves regioselectivity .

Q. How do structural modifications impact structure-activity relationships (SAR) in target engagement?

  • Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF₃) reduces affinity for dopamine receptors but enhances selectivity for serotonin transporters .
  • Thiazole ring modifications : Introducing methyl groups at the 5-position of the thiazole improves metabolic stability in liver microsome assays (t₁/₂ > 60 mins vs. 22 mins for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Confirm kinase inhibition (IC₅₀) via both fluorescence polarization and radiometric assays to rule out false positives from fluorescent compound interference .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxides) that may contribute to off-target effects in cell-based assays .
  • Structural analogs : Compare activity of des-methyl or halogenated derivatives to isolate contributions of specific substituents .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Docking studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in MAPK1) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to predict resistance mutations (e.g., C797S in EGFR) .

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